molecular formula C17H15N3O2 B2736280 N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-phenylacetamide CAS No. 897624-24-7

N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-phenylacetamide

Cat. No.: B2736280
CAS No.: 897624-24-7
M. Wt: 293.326
InChI Key: NRAOZJSJHCJFSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For example, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives have been synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles . The structures of synthetic derivatives were confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .


Molecular Structure Analysis

The molecular structure of a compound is determined by various factors including its chemical composition and the arrangement of its atoms. The structure of similar compounds has been solved using various methods such as the dual-space algorithm and full-matrix least squares against F2 .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure and composition. For “N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-phenylacetamide”, specific physical and chemical properties are not well-documented in the literature .

Scientific Research Applications

Antitumor Agent and Enzyme Inhibition

N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-phenylacetamide and related compounds have been extensively studied for their antitumor properties and their ability to inhibit key enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are crucial for DNA synthesis and repair, making them important targets in cancer therapy.

Thymidylate Synthase and Dihydrofolate Reductase Inhibition

Compounds derived from or related to this compound have been designed to act as potent dual inhibitors of TS and DHFR. The inhibition of these enzymes can lead to a decrease in DNA synthesis in cancer cells, thereby inhibiting their growth and proliferation. For example, some compounds have shown to be more inhibitory than standard treatments against TS from different organisms and against DHFR from various sources, including human, Toxoplasma gondii, and Pneumocystis carinii (Gangjee et al., 2000), (Gangjee et al., 2008).

Antitumor Screening and Cellular Activity

Several compounds have undergone evaluation in preclinical antitumor screening programs, demonstrating significant inhibitory activity against a range of tumor cell lines at nanomolar concentrations. The antitumor activity of these compounds against the growth of tumor cells in culture is a result of their dual inhibition of TS and DHFR, showcasing their potential as effective antitumor agents (Gangjee et al., 2000).

Future Directions

The future directions for research on “N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-phenylacetamide” could include further studies on its synthesis, properties, and potential applications. Given the limited information currently available, there is significant potential for new discoveries and advancements in this area .

Properties

IUPAC Name

N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-12-16(17(22)20-10-6-5-9-14(20)18-12)19-15(21)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRAOZJSJHCJFSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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